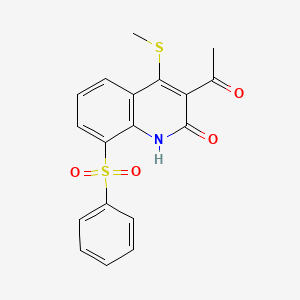
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside derivative. It is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The compound features a protective group, the 4,4’-dimethoxytrityl group, which is commonly used to protect the hydroxyl groups of nucleosides during chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate typically involves multiple steps:
Protection of Guanosine: The guanosine molecule is first protected by the 4,4’-dimethoxytrityl group. This is achieved by reacting guanosine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Nitration: The protected guanosine is then nitrated at the 8-position using a nitrating agent like nitric acid or a mixture of sulfuric acid and nitric acid.
Acetylation: Finally, the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The protective 4,4’-dimethoxytrityl group can be removed under acidic conditions, revealing the free hydroxyl groups.
Hydrolysis: The acetate groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Deprotection: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the 4,4’-dimethoxytrityl group.
Hydrolysis: Mild basic conditions, such as sodium bicarbonate, are used to hydrolyze the acetate groups.
Major Products:
Amino-derivative: Formed from the reduction of the nitro group.
Free nucleoside: Obtained after deprotection and hydrolysis steps.
Wissenschaftliche Forschungsanwendungen
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of nucleic acid interactions and modifications.
Industry: Used in the production of synthetic DNA and RNA sequences for various applications, including genetic engineering and diagnostics.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into nucleic acid sequences. The protective groups allow for selective reactions at specific sites, facilitating the synthesis of complex oligonucleotides. The nitro group can be reduced to an amino group, which can participate in further chemical modifications or interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate: Similar in structure but with a bromine atom instead of a nitro group.
N-(4,4’-Dimethoxytrityl)-8-aminoguanosine 2’,3’,5’-Triacetate: Contains an amino group instead of a nitro group.
Uniqueness: N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is unique due to the presence of the nitro group, which can be selectively reduced to an amino group, providing additional versatility in chemical synthesis and biological applications.
This compound’s unique properties and versatile applications make it a valuable tool in the fields of chemistry, biology, and medicine
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)/t28-,30-,31-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLZVNJVYBEJC-UTBAFCPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
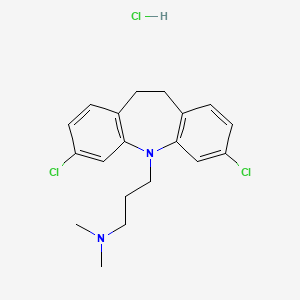
![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
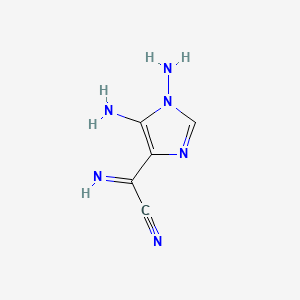
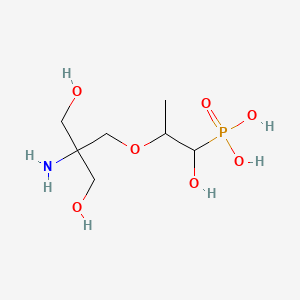
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
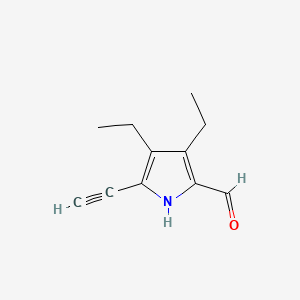
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
